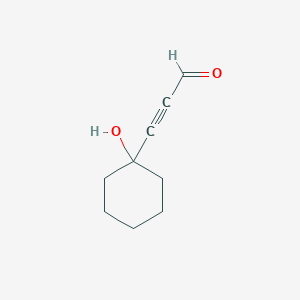

2-Propynal, 3-(1-hydroxycyclohexyl)-

Description

2-Propynal, 3-(1-hydroxycyclohexyl)- is an alkyne-substituted aldehyde featuring a hydroxycyclohexyl moiety at the third carbon position. This compound is of interest in synthetic organic chemistry due to its reactive aldehyde and alkyne groups, which facilitate diverse chemical transformations. For instance, analogous compounds are synthesized via nucleophilic addition of cyclohexanone to lithiated intermediates, followed by dehydration and deacetalization steps .

Properties

CAS No. |

58678-95-8 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-(1-hydroxycyclohexyl)prop-2-ynal |

InChI |

InChI=1S/C9H12O2/c10-8-4-7-9(11)5-2-1-3-6-9/h8,11H,1-3,5-6H2 |

InChI Key |

DJRSVXASJAFTFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#CC=O)O |

Origin of Product |

United States |

Preparation Methods

Grignard Addition Followed by Oxidation

Route Overview :

- Synthesis of 3-(1-Hydroxycyclohexyl)prop-2-yn-1-ol :

- Cyclohexanone is reduced to cyclohexanol, which is then converted to a Grignard reagent (1-hydroxycyclohexylmagnesium bromide) under anhydrous conditions.

- The Grignard reagent reacts with propargyl aldehyde (prop-2-ynal) in tetrahydrofuran (THF) at −78°C to form the tertiary alcohol intermediate.

- Reaction :

$$

\text{HC≡C-CHO} + \text{Cyclohexyl-MgBr} \rightarrow \text{HC≡C-CH(OH)Cyclohexyl}

$$ - Key Conditions :

- Oxidation to Aldehyde :

Challenges :

- Propargyl aldehyde’s instability necessitates in situ generation or protection as an acetal.

- Steric hindrance from the cyclohexyl group may reduce oxidation efficiency.

Sonogashira Coupling with Protected Aldehydes

Route Overview :

- Preparation of Cyclohexanol-Derived Halide :

- Coupling with Propargyl Aldehyde :

- A Sonogashira coupling between 1-iodocyclohexanol and trimethylsilyl-protected propargyl aldehyde is catalyzed by Pd(PPh$$3$$)$$2$$Cl$$_2$$ and CuI in triethylamine.

- Reaction :

$$

\text{HC≡C-CHO-TMS} + \text{I-Cyclohexyl-OH} \xrightarrow{\text{Pd/Cu}} \text{HC≡C-CH(O-TMS)Cyclohexyl-OH}

$$ - Deprotection : The trimethylsilyl (TMS) group is removed using tetra-n-butylammonium fluoride (TBAF).

Key Conditions :

Advantages :

- Enables modular synthesis with variable substituents.

Hydroalkylation of Propargyl Alcohol

Route Overview :

- Synthesis of Propargyl Alcohol Intermediate :

- Cyclohexanol is deprotonated with NaH to form cyclohexoxide, which undergoes nucleophilic substitution with propargyl bromide:

$$

\text{HC≡C-CH}2\text{Br} + \text{Cyclohexanol} \rightarrow \text{HC≡C-CH}2\text{O-Cyclohexyl-OH}

$$ - Hydrolysis : The ether is cleaved using BBr$$3$$ in CH$$2$$Cl$$_2$$ to yield 3-(1-hydroxycyclohexyl)prop-2-yn-1-ol.

- Cyclohexanol is deprotonated with NaH to form cyclohexoxide, which undergoes nucleophilic substitution with propargyl bromide:

- Oxidation to Aldehyde :

Yield : ~55–70% (over two steps).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Grignard + Oxidation | High atom economy; minimal byproducts | Sensitivity to moisture; unstable intermediates | 65–75% |

| Sonogashira Coupling | Modular; tolerates steric bulk | Requires expensive catalysts; multi-step | 50–60% |

| Hydroalkylation | Simple reagents; scalable | Low regioselectivity; harsh hydrolysis | 55–70% |

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

2-Propynal, 3-(1-hydroxycyclohexyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propynal group to an alcohol or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated compounds, ethers.

Scientific Research Applications

2-Propynal, 3-(1-hydroxycyclohexyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propynal, 3-(1-hydroxycyclohexyl)- involves its interaction with molecular targets through its functional groups. The propynal group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 3-(1-Hydroxycyclohexyl)thiophene Derivatives

- Structure : Features a thiophene ring instead of the propynal backbone.

- Synthesis: Prepared from 3-bromothiophene via lithiation, cyclohexanone addition, and dehydration with phosphorus oxychloride/pyridine. Crystalline solids prone to dehydration to cyclohexenyl derivatives .

- Key Differences : The thiophene ring confers aromatic stability, whereas 2-propynal’s alkyne group introduces linear geometry and higher reactivity.

b. Desvenlafaxine Succinate

- Structure : Contains a 1-hydroxycyclohexyl group attached to a phenethylamine backbone.

- Function: Pharmacologically active as a serotonin-norepinephrine reuptake inhibitor (SNRI). The hydroxycyclohexyl group enhances lipophilicity and metabolic stability compared to simpler aliphatic chains .

- Key Differences : Unlike 2-propynal, this compound lacks reactive aldehyde/alkyne groups, prioritizing metabolic stability over synthetic versatility.

c. 3-{(1RS,2RS)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol (Tramadol Intermediate)

- Structure: Combines hydroxycyclohexyl and dimethylaminomethyl groups on a phenolic ring.

- Synthesis: Involves stereoselective alkylation and cyclization steps. The dimethylamino group contributes to opioid receptor binding .

- Key Differences: The phenolic hydroxyl and tertiary amine substituents contrast with 2-propynal’s aldehyde and alkyne, directing utility toward pharmaceutical applications rather than polymer synthesis.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.